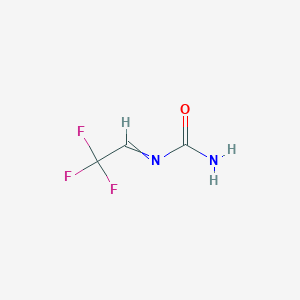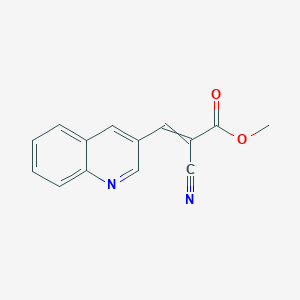
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring attached to a cyano group and an ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with cyanoacetic acid and methyl acrylate. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine, followed by esterification with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting DNA replication and transcription. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a pyridine ring instead of a quinoline ring.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.
Uniqueness
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is unique due to the presence of the quinoline ring, which imparts distinct biological activities and chemical reactivity. The combination of the cyano group and the ester group further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
174475-38-8 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 2-cyano-3-quinolin-3-ylprop-2-enoate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12(8-15)7-10-6-11-4-2-3-5-13(11)16-9-10/h2-7,9H,1H3 |
Clé InChI |
PJFPVGFPENNCND-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC2=CC=CC=C2N=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


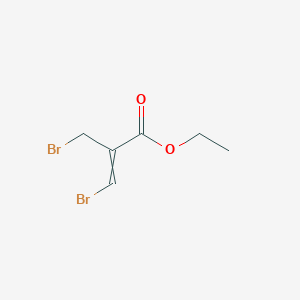
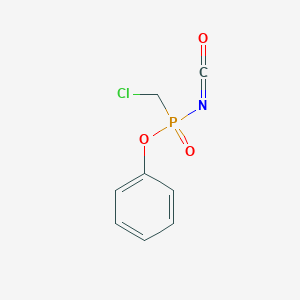
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
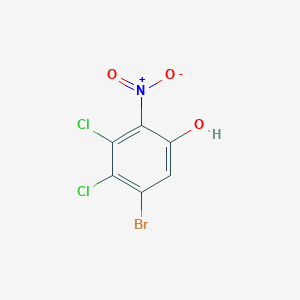

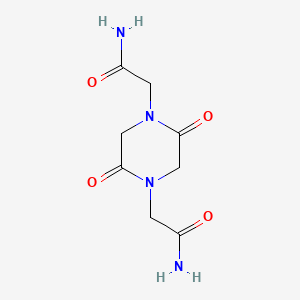

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
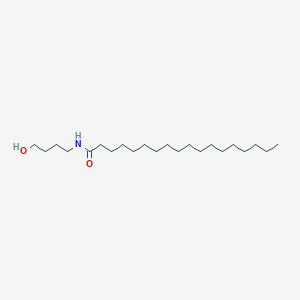
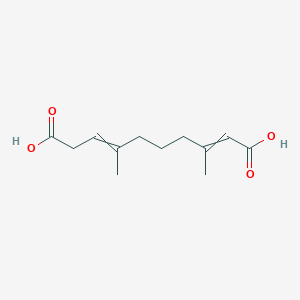

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
